molecular formula C10H8N2O2 B085214 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile CAS No. 13610-55-4

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Cat. No. B085214
CAS RN: 13610-55-4
M. Wt: 188.18 g/mol
InChI Key: CAVKDMJWXRXNJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through various methods, including the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, leading to the formation of benzoxazole derivatives with significant stereoselectivity (Gabriele et al., 2006).

Molecular Structure Analysis

X-ray diffraction (XRD) studies have revealed detailed insights into the crystalline and molecular structures of related benzoxazole compounds, highlighting the nonplanar Z-isomers and their π–π stacking interactions in crystalline states (Afonin et al., 2018).

Chemical Reactions and Properties

3-(Benzothiazol-2-yl)-3-oxopropanenitrile and its derivatives exhibit a range of reactivities, including the formation of hydrazones and their intramolecular cyclization into various heterocyclic derivatives, showcasing the compound's versatility in synthetic organic chemistry (Farag et al., 1996).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, including melting points, solubility, and crystalline forms, can be characterized using various spectroscopic techniques and elemental analysis, providing a foundation for further chemical investigations and applications.

Chemical Properties Analysis

Vibrational spectroscopy and density functional theory (DFT) analysis offer deep insights into the structure of benzoxazole derivatives, including charge distributions and molecular dynamics. These studies highlight the compound's biological activity and the significance of weak interactions in its structural formation (Arslan et al., 2008).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile and its derivatives have been synthesized and studied for their potential biological activities. A study detailed the synthesis of various heterocyclic compounds containing the benzoxazole moiety, emphasizing their expected biological activities (Abdelhamid, Baghos, & Halim, 2008).

Development of Analgesic and Anti-Inflammatory Derivatives

Although the main focus of your request is not on drug use and dosage, it's notable that some derivatives of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile have been synthesized for their potential analgesic and anti-inflammatory properties, highlighting the versatility of this compound in various research applications (Gülcan et al., 2003).

Chemical Reactions and Properties

Bipyrazole and Pyrazolylpyrimidine Derivatives

This compound reacts with several nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. The study confirms the structures of the products through elemental and spectral analyses (Dawood, Farag, & Ragab, 2004).

Crystal and Electronic Structure Analysis

The crystal and electronic structure of a related compound, showcasing the detailed analysis of its physical and chemical properties in solid and gas phases. This study provides insights into the dynamics and intermolecular interactions of such compounds (Wang et al., 2016).

X-ray Diffraction and NMR Studies

Comprehensive X-ray diffraction and NMR studies have been conducted on some derivatives, offering valuable information on their crystalline structures and confirming their substantial nonplanar nature (Afonin et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVKDMJWXRXNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384057
Record name 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

CAS RN

13610-55-4
Record name 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-3(2H)-benzoxazolepropionitrile
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